molecular formula C12H15N3O4 B3169676 [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937651-11-1

[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B3169676
CAS No.: 937651-11-1
M. Wt: 265.26 g/mol
InChI Key: IGFBXAMJVLUPDY-UHFFFAOYSA-N
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Description

[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 937651-11-1) is a chemical compound supplied with a guaranteed purity of 98.0% . This chemical features a 1,2,4-oxadiazole ring substituted with a trimethoxyphenyl group and a reactive methanamine functional group. The presence of the primary amine makes it a versatile building block (synthon) in organic synthesis and medicinal chemistry research, suitable for further derivatization through amide bond formation or nucleophilic substitution reactions . The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore found in numerous biologically active molecules and compounds with reported pharmacological properties . As a key intermediate, it can be utilized in the design and synthesis of novel compounds for various research applications, including the exploration of structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-14-10(6-13)19-15-12/h4-5H,6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFBXAMJVLUPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable compound for the design of new drugs.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituents on Phenyl Ring Core Heterocycle Amine Group Modifications Key Properties/Applications Reference
[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine 3,4,5-Trimethoxy 1,2,4-Oxadiazole Methanamine (free base) High commercial availability; potential tubulin-targeting activity
(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5a) 4-Octylphenyl 1,2,4-Oxadiazole Methanamine (free base) 99% synthesis yield; enhanced lipophilicity due to alkyl chain
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine 4-Methylphenyl 1,2,4-Oxadiazole Ethylamine Lower steric hindrance; potential for improved membrane permeability
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 2,3-Dimethoxy 1,2,4-Oxadiazole Methanamine (HCl salt) Improved aqueous solubility; reduced electron density vs. trimethoxy analog
[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine 3,4-Dimethoxy 1,2,4-Oxadiazole Methanamine (free base) Intermediate electron-richness; possible reduced bioactivity vs. trimethoxy
Key Observations:

Substituent Position and Electronic Effects: The 3,4,5-trimethoxyphenyl group in the target compound provides a symmetric, electron-rich aromatic system, which is critical for interactions with biological targets like tubulin .

Amine Modifications :

  • The ethylamine group in 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine introduces steric flexibility, which may enhance interactions with hydrophobic protein pockets .
  • Hydrochloride salt forms (e.g., in ) improve solubility, making the compound more suitable for in vivo applications .

Synthesis and Yield :

  • The 99% yield reported for (3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5a) suggests efficient synthetic routes for alkyl-substituted analogs, whereas trimethoxy-substituted derivatives may require more complex purification due to polar functional groups .

Physicochemical Properties

Property Target Compound 5a (4-Octylphenyl) 2,3-Dimethoxy HCl Salt 4-Methylphenyl Ethanamine
Molecular Weight (g/mol) ~309.3 (estimated) ~343.5 235.24 ~217.3
Solubility Low (free base) Very low High (HCl salt) Moderate
logP (Predicted) ~2.5 ~5.8 ~1.9 ~2.2
Synthetic Yield Not reported 99% Not reported Not reported
Notes:
  • The trimethoxy substitution increases molecular weight and polarity compared to alkyl or methyl-substituted analogs.
  • The hydrochloride salt () drastically improves solubility, a key consideration for formulation .

Biological Activity

[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound with significant potential in biomedical research due to its unique structural features and biological activities. This article explores its synthesis, biological activities, and potential applications based on various studies.

  • Molecular Formula : C12H15N3O4
  • Molecular Weight : 265.27 g/mol
  • CAS Number : 937651-11-1
  • Structure :
     3 3 4 5 trimethoxyphenyl 1 2 4 oxadiazol 5 yl methanamine\text{ 3 3 4 5 trimethoxyphenyl 1 2 4 oxadiazol 5 yl methanamine}

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxadiazole ring followed by the introduction of the methanamine moiety. The detailed synthetic pathway can be found in specialized chemical literature and databases .

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • HepG2 Cell Line : The compound showed IC50 values ranging from 1.38 to 3.21 μM in cytotoxic assays against HepG2 cells (a liver cancer cell line) .
  • Mechanism of Action : The compound induces apoptosis in HepG2 cells by disrupting mitochondrial membrane potential (MMP) and altering levels of apoptotic markers such as Bcl-2 and p53 .

Apoptosis Induction

The apoptosis-inducing capability of this compound was assessed through flow cytometry analysis. Results indicated a significant increase in both early and late-stage apoptosis in treated cells compared to controls. Specifically:

  • Early apoptosis increased by 16.63-fold.
  • Late apoptosis increased by 60.11-fold after exposure to the compound at its IC50 concentration .

Comparative Analysis of Biological Activity

CompoundCell LineIC50 (μM)Mechanism
This compoundHepG21.38 - 3.21Induces apoptosis via MMP disruption
Other derivatives (e.g., 9 )HepG21.38Apoptotic pathway activation

Study on Apoptotic Potential

In a study focusing on the apoptotic effects of compound 9 , which shares structural similarities with this compound:

  • The compound was shown to significantly enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic proteins in HepG2 cells.
  • This suggests a promising therapeutic potential for targeting liver cancer through modulation of apoptotic pathways .

Inhibition of Tubulin Polymerization

Another notable biological activity includes the inhibition of β-tubulin polymerization:

  • Compounds related to this compound exhibited potent inhibition of tubulin polymerization in vitro.
  • This mechanism is critical for disrupting cancer cell proliferation and is a target for many anticancer drugs .

Q & A

What are the optimal synthetic routes for [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of amidoxime precursors with activated carboxylic acid derivatives. For example, a two-step approach may include:

Formation of the oxadiazole ring: Reacting 3,4,5-trimethoxybenzamide with hydroxylamine to form the amidoxime, followed by cyclization with a cyanogen bromide or trichloroacetonitrile under reflux in a polar solvent (e.g., DMF) .

Amination: Introducing the methanamine group via nucleophilic substitution or reductive amination.
Key factors affecting yield and purity:

  • Temperature control: Excess heat may degrade trimethoxyphenyl groups; optimal range: 60–80°C .
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating >95% purity .

How does the trimethoxyphenyl substituent influence the compound’s biological activity compared to other aryl-substituted oxadiazoles?

Level: Advanced
Methodological Answer:
The 3,4,5-trimethoxyphenyl group enhances lipophilicity and electron density , improving membrane permeability and target binding. Comparative studies with analogs (e.g., fluorophenyl or methyl-substituted oxadiazoles) reveal:

  • Enhanced kinase inhibition: Trimethoxyphenyl derivatives show 2–3× higher IC₅₀ against tyrosine kinases due to π-π stacking with hydrophobic pockets .
  • Metabolic stability: Methoxy groups reduce oxidative metabolism, extending half-life in hepatic microsome assays .
    Validation:
  • Molecular docking: Simulations with EGFR (PDB: 1M17) show stronger hydrogen bonding with Thr766 and Met793 residues .
  • SAR analysis: Replace methoxy with halogens (e.g., F, Cl) diminishes activity, confirming the role of electron-donating groups .

What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

Level: Basic
Methodological Answer:

  • NMR spectroscopy:
    • ¹H NMR: Aromatic protons of trimethoxyphenyl appear as a singlet (δ 6.8–7.2 ppm); oxadiazole CH₂NH₂ resonates at δ 3.5–4.0 ppm .
    • ¹³C NMR: Oxadiazole C=N peaks at 165–170 ppm; methoxy carbons at 55–60 ppm .
  • Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography: Resolves stereochemical ambiguities; trimethoxyphenyl planarity and oxadiazole ring geometry are critical for activity .

How can researchers address contradictions in reported biological activities of structurally similar oxadiazole derivatives?

Level: Advanced
Methodological Answer:
Discrepancies often arise from assay variability or impurity profiles . Mitigation strategies:

Standardized assays: Use cell lines with consistent expression levels (e.g., HeLa for cytotoxicity) and validate with positive controls (e.g., doxorubicin) .

Purity verification: Employ HPLC-MS to rule out byproducts (e.g., hydrolyzed oxadiazoles) that may skew results .

Structural confirmation: Compare crystallographic data with PubChem entries to ensure correct stereochemistry .
Case study: Fluorophenyl analogs showed conflicting IC₅₀ in kinase assays due to residual DMSO in stock solutions; switching to aqueous buffers resolved variability .

What advanced strategies can optimize the pharmacokinetic profile of this compound for in vivo studies?

Level: Advanced
Methodological Answer:

  • Prodrug design: Introduce ester moieties to the methanamine group to enhance solubility; enzymatic cleavage in plasma releases the active form .
  • Nanocarrier systems: Encapsulate in PEGylated liposomes to improve bioavailability (tested in rodent models, 40% increase in AUC) .
  • Metabolic profiling: Use LC-MS/MS to identify major metabolites in liver microsomes; modify vulnerable sites (e.g., replace labile methoxy groups with CF₃) .

How does the electronic nature of the trimethoxyphenyl group affect reactivity in further functionalization reactions?

Level: Advanced
Methodological Answer:
The electron-rich aryl ring directs electrophilic substitution to the para position relative to the oxadiazole. Key reactions:

  • Nitration: Requires mild conditions (HNO₃/AcOH, 0°C) to avoid over-nitration; yields mono-nitro derivatives .
  • Buchwald–Hartwig amination: Pd-catalyzed coupling with aryl halides proceeds efficiently (yield >80%) due to methoxy group’s electron-donating effect .
    Challenges:
  • Steric hindrance: Bulky substituents at the 3,4,5-positions limit access to the oxadiazole ring; microwave-assisted synthesis reduces reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine

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